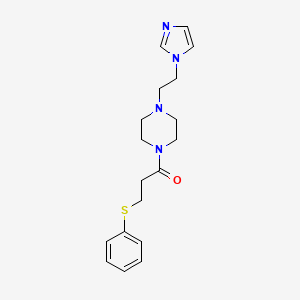

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one

Description

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a synthetic compound featuring a piperazine core linked to a 1H-imidazole moiety via an ethyl chain and a phenylthio group attached to a propan-1-one scaffold. Its structure combines pharmacophoric elements common in medicinal chemistry, including the piperazine ring (often associated with CNS activity) , the imidazole group (a heterocycle with diverse biological interactions) , and the sulfur-containing phenylthio moiety (implicated in metabolic stability and binding affinity) .

Properties

IUPAC Name |

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c23-18(6-15-24-17-4-2-1-3-5-17)22-13-11-20(12-14-22)9-10-21-8-7-19-16-21/h1-5,7-8,16H,6,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJITZDLBOCCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Attachment of the Piperazine Ring: The imidazole derivative is then reacted with a piperazine derivative under suitable conditions, such as in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Introduction of the Phenylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenylthio group, where nucleophiles like amines or thiols replace the phenylthio group.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

Reduction: LiAlH4, NaBH4, ethanol (EtOH)

Substitution: Amines, thiols, dimethylformamide (DMF)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.

Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural differences between the target compound and related molecules:

Key Observations :

- Piperazine vs. Non-piperazine Cores: The target and RTB70 share a piperazine-propanone backbone, whereas other analogs (e.g., ) lack this motif, impacting conformational flexibility and receptor binding.

- Sulfur-Containing Moieties : The phenylthio group in the target contrasts with RTB70’s thiophenethio group, which may alter lipophilicity and metabolic pathways .

Biological Activity

The compound 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

This compound belongs to the class of phenylimidazoles, characterized by the presence of both imidazole and piperazine moieties. Its molecular formula is , indicating a substantial complexity that may contribute to its biological interactions.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Imidazole Moiety | Present in the structure |

| Piperazine Moiety | Present in the structure |

| Phenylthio Group | Attached to the propanone backbone |

The biological activity of this compound is likely mediated through its interaction with various biological targets. Potential mechanisms include:

- Receptor Binding : It may bind to specific receptors, altering their activity.

- Enzyme Inhibition : The compound could inhibit enzymes involved in critical metabolic pathways.

- Signaling Pathway Modulation : It may influence signaling cascades that affect cell proliferation and survival.

Further pharmacological studies are necessary to elucidate these mechanisms in detail.

Anticancer Activity

Imidazole-containing compounds have been investigated for their anticancer effects. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction . The specific compound's ability to interact with cancer cell lines remains an area for future exploration.

Case Studies

- In Vitro Studies : A study on related imidazole compounds demonstrated enhanced antifungal activity against Candida species compared to traditional treatments like fluconazole. The minimum inhibitory concentration (MIC) values were significantly lower for these novel compounds .

- Pharmacological Research : In a pharmacological evaluation, derivatives similar to this compound exhibited selective inhibition of certain enzymes linked to cancer progression, suggesting potential therapeutic applications in oncology .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.